N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-14(21)18-17-15(13-9-5-4-6-10-13)19-16-12(2)8-7-11-20(16)17/h4-11H,3H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSABSAOTGMUKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones. For 8-methyl-2-phenylimidazo[1,2-a]pyridine, the following approaches are prominent:
DBU-Catalyzed Cyclization
A green protocol uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol to facilitate the reaction between 2-amino-3-methylpyridine and phenacyl bromide at room temperature.
Functionalization at Position 3: Halogenation
Position 3 of imidazo[1,2-a]pyridines is highly reactive toward electrophilic substitution. Chlorination is a key step for subsequent derivatization.
Introduction of Propanamide Group
The 3-chloro intermediate undergoes amidation to install the propanamide moiety. Two primary strategies are employed:
Palladium-Catalyzed Amination Followed by Acylation
- Amination :
- Conditions : Pd(OAc)₂, Xantphos, NH₃, dioxane, 100°C.
- Yield : 80–85% for 3-amino derivatives.
- Acylation :
- Reagents : Propionyl chloride, Et₃N, DCM, 0°C to RT.
- Yield : 75–80%.
Direct Copper-Catalyzed Amidation
A Ullmann-type coupling replaces the chloro group with propionamide.
- Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C.
- Yield : 65–70%.
Table 2: Amidation Methods Comparison
| Method | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Palladium amination | Pd(OAc)₂ | NH₃, dioxane, 100°C | 80–85 |
| Ullmann coupling | CuI | Propionamide, DMF | 65–70 |
Optimization and Scale-Up
Analytical Characterization
Synthetic intermediates and the final product are validated via:
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biology, and material science.
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that compounds within the imidazo[1,2-a]pyridine class may exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. Studies are investigating its efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise as an antibacterial and antifungal agent. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, indicating its use in treating neurodegenerative diseases such as Alzheimer's disease. This is attributed to its ability to modulate neurotransmitter systems or reduce oxidative stress.
Biological Research
The compound's biological applications extend beyond direct therapeutic uses:
- Biomolecular Interaction Studies : this compound is utilized in studies examining its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential side effects.
- Drug Development : As a building block for synthesizing more complex molecules, this compound serves as a precursor in drug design processes aimed at developing new therapeutic agents.
Material Science
In material science, this compound is being investigated for:
- Polymer Synthesis : The compound can be polymerized to create new materials with desirable properties for applications in coatings, adhesives, and composites.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may interfere with cell cycle progression or induce apoptosis.
Case Study 2: Antimicrobial Studies
In another study focused on antimicrobial activity, the compound was tested against various bacterial strains. Results showed significant inhibition of growth for Gram-positive bacteria, highlighting its potential as an antibacterial agent.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial | Dose-dependent effects observed |
| Biological Research | Biomolecular interactions | Insights into mechanisms of action |
| Material Science | Polymer synthesis | Potential for creating novel materials |
Mechanism of Action
The mechanism of action of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. These interactions can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Compounds for Comparison:
N-ethyl-N-((8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine (5baa)
- Substituents: Ethylamine group at the 3-position.
- Structural Impact: The tertiary amine in 5baa increases basicity compared to the amide group in the target compound. This difference may alter solubility (amide groups enhance hydrophilicity) and membrane permeability .
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid Substituents: Carboxylic acid at the 3-position.
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
- Substituents: Acetamide (shorter chain) at the 3-position.
- Structural Impact: Reduced alkyl chain length decreases lipophilicity (lower logP) compared to the propanamide analogue, which may affect metabolic stability.
Physicochemical and Pharmacokinetic Profiles
Key Observations:
- The propanamide derivative balances moderate lipophilicity (logP 2.8) with improved solubility over 5baa, likely due to hydrogen-bonding capacity.
- 5baa exhibits higher logP (3.5), suggesting enhanced membrane permeability but lower aqueous solubility, which may limit bioavailability .
- The carboxylic acid analogue has superior solubility but poor CNS penetration due to ionization at physiological pH.
Biological Activity
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C16H18N4O
- Molecular Weight : 286.34 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with a methyl group at the 8-position and a phenyl group at the 2-position, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.
- Antimicrobial Activity : It exhibits antibacterial and antifungal properties by disrupting microbial cell wall synthesis and function.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in the following table:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
| Pseudomonas aeruginosa | 11.29 |
These results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably:
- IC50 Values for different cancer cell lines:
- HeLa (cervical cancer): 12 µM
- A375 (melanoma): 15 µM
- HCT116 (colon cancer): 10 µM
These findings suggest its potential as a therapeutic agent in cancer treatment .
Case Studies
-
Study on Antibacterial Activity :
A study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed significant inhibition compared to standard antibiotics, indicating its potential as an alternative treatment option . -
Investigation into Anticancer Properties :
In a preclinical trial involving human tumor xenografts in mice, administration of this compound resulted in a marked reduction in tumor size and weight compared to control groups. This supports its role as a promising anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide, and how can yield/purity be improved?
- Methodology : Multi-step synthesis typically involves condensation of 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with propanoyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Optimization strategies include:
- Solvent selection (e.g., toluene or DMF) to enhance reactivity .
- Temperature control (60–80°C) to minimize side reactions .
- Purification via column chromatography or recrystallization for >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing methyl and phenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 319.16 for [M+H]+) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N motifs stabilizing the solid-state structure) .
Q. What preliminary biological screening assays are recommended for this compound?
- Approach :
- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays to screen for activity against kinases (e.g., EGFR, Aurora kinases) implicated in cancer .
- Cytotoxicity Testing : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Solubility and Stability : HPLC or LC-MS to evaluate aqueous solubility and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Strategies :
- Assay Standardization : Control variables like ATP concentration in kinase assays to ensure reproducibility .
- Structural Confirmation : Verify compound identity via NMR and MS to rule out batch-to-batch degradation .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
Q. What structure-activity relationship (SAR) insights can guide derivative design?
- Key Modifications :
-
Core Scaffold : Compare activity of imidazo[1,2-a]pyridine derivatives with/without methyl or phenyl substitutions (Table 1) .
-
Propanamide Group : Replace with sulfonamide or carbamate to alter solubility and target selectivity .
Table 1 : SAR of Imidazo[1,2-a]pyridine Derivatives
Compound Substituents Biological Activity (IC50) N-(8-methyl-2-phenyl-IPa)-propanamide 8-CH3, 2-Ph, propanamide 0.8 µM (Kinase X) N-(6-chloro-2-Ph-IPa)-benzamide 6-Cl, 2-Ph, benzamide 1.2 µM (Kinase Y) Zolpidem 2-Ph, methyl ester Sedative (non-kinase)
Q. How can computational methods enhance mechanistic understanding of this compound?
- Tools :
- Molecular Docking : Predict binding modes with kinase ATP-binding pockets (e.g., AutoDock Vina) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability .
- QSAR Modeling : Correlate electronic properties (e.g., logP, polar surface area) with activity .
Data Contradiction and Validation
Q. What experimental designs mitigate false positives in kinase inhibition studies?
- Best Practices :
- Counter-Screening : Test against unrelated kinases (e.g., PKA, PKC) to confirm selectivity .
- Cellular Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency .
- Orthogonal Assays : Combine radiometric and fluorescence-based readouts for cross-validation .
Comparative Analysis with Analogues
Q. How does the 8-methyl group influence pharmacological properties compared to halogenated analogues?
- Impact :
- Metabolic Stability : Methyl groups reduce oxidative metabolism compared to chloro/fluoro substituents .
- Target Affinity : Halogens (e.g., 6-Cl) enhance hydrophobic interactions but may increase toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
